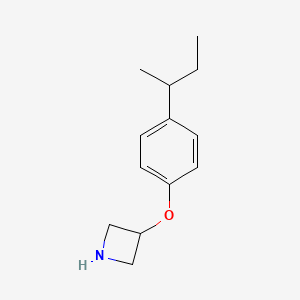

3-(4-(sec-Butyl)phenoxy)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-butan-2-ylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-10(2)11-4-6-12(7-5-11)15-13-8-14-9-13/h4-7,10,13-14H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVURXYSERTJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283823 | |

| Record name | 3-[4-(1-Methylpropyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219977-25-9 | |

| Record name | 3-[4-(1-Methylpropyl)phenoxy]azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(1-Methylpropyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-(4-(sec-Butyl)phenoxy)azetidine

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 3-(4-(sec-Butyl)phenoxy)azetidine. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted values and data from structurally similar molecules to offer a thorough profile. This information is crucial for researchers in drug discovery and development for predicting the compound's behavior in biological systems.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. Understanding these characteristics is essential for predicting absorption, distribution, metabolism, and excretion (ADME).

Quantitative Data Summary

The following table summarizes the available predicted physicochemical data for 3-(4-(sec-Butyl)phenoxy)azetidine and its structural analogs. It is important to note that most of these values are computationally predicted and should be confirmed by experimental analysis.

| Property | 3-(4-(sec-Butyl)phenoxy)azetidine (Predicted) | 3-[2-(sec-Butyl)phenoxy]azetidine (Predicted) | 3-[2-(tert-Butyl)-4-methylphenoxy]azetidine (Predicted)[1] | 3-(4-Fluorophenoxy)azetidine (Predicted)[2] | 3-[(4-tert-Butylcyclohexyl)oxy]azetidine (Predicted)[3] |

| Molecular Formula | C13H19NO | C13H19NO | C14H21NO | C9H10FNO | C13H25NO |

| Molecular Weight ( g/mol ) | 205.30 | 205.30 | 219.32 | 167.18 | 211.34 |

| Boiling Point (°C) | 303.9 ± 42.0 | No data | No data | No data | No data |

| XLogP3 | No direct data | No direct data | 3.3 | 1.4 | 2.7 |

| Topological Polar Surface Area (TPSA) (Ų) | No direct data | No direct data | 21.3 | 21.3 | 21.3 |

| Hydrogen Bond Donor Count | No direct data | No direct data | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | No direct data | No direct data | 2 | 2 | 2 |

| Rotatable Bond Count | No direct data | No direct data | 3 | 2 | 3 |

Experimental Protocols

Accurate determination of physicochemical properties requires robust experimental protocols. The following sections detail standard methodologies for key parameters.

Determination of logP (Octanol-Water Partition Coefficient)

The "shake-flask" method is the gold standard for experimentally determining the partition coefficient (logP) of a compound.[4][5][6]

Methodology:

-

Preparation of Pre-Saturated Solvents: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each solvent with the other by vigorous mixing for a period, followed by separation.

-

Compound Dissolution: Accurately weigh a small amount of 3-(4-(sec-Butyl)phenoxy)azetidine and dissolve it in the pre-saturated n-octanol.

-

Partitioning: Add a precise volume of the pre-saturated aqueous buffer to the n-octanol solution of the compound in a flask.

-

Equilibration: Securely cap the flask and shake it for a sufficient time (e.g., 1-24 hours) to allow for the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Kinetic and thermodynamic solubility are two key parameters that can be determined experimentally.

Kinetic Solubility Assay Methodology: [7][8][9][10][11]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(4-(sec-Butyl)phenoxy)azetidine in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Add the DMSO stock solution to a microtiter plate.

-

Addition of Aqueous Buffer: Add a suitable aqueous buffer (e.g., PBS, pH 7.4) to each well.

-

Incubation and Shaking: Incubate the plate with shaking for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Precipitate Detection/Quantification: The amount of precipitate can be determined by nephelometry (light scattering) or by filtering the solution and quantifying the concentration of the dissolved compound in the filtrate by UV-Vis spectroscopy or LC-MS.

Thermodynamic Solubility Assay Methodology:

-

Compound Suspension: Add an excess amount of solid 3-(4-(sec-Butyl)phenoxy)azetidine to a suitable aqueous buffer.

-

Equilibration: Shake the suspension for an extended period (typically 24-72 hours) at a constant temperature to ensure equilibrium is reached.

-

Separation of Solid: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Concentration Analysis: Determine the concentration of the compound in the clear aqueous solution using a validated analytical method (e.g., HPLC, UV-Vis).

Determination of pKa (Acid Dissociation Constant)

Potentiometric titration is a precise method for determining the pKa of a compound.[12][13][14][15][16]

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of 3-(4-(sec-Butyl)phenoxy)azetidine in a suitable solvent, typically deionized water or a co-solvent system if the compound has low aqueous solubility.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Add the titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve.

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of 3-(4-(sec-Butyl)phenoxy)azetidine.

The following diagram illustrates a decision tree for assessing the developability of a compound based on its physicochemical properties.

References

- 1. 3-[2-(Tert-butyl)-4-methylphenoxy]azetidine | C14H21NO | CID 53409529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Fluorophenoxy)azetidine | C9H10FNO | CID 21428730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-[(4-Tert-butylcyclohexyl)oxy]azetidine | C13H25NO | CID 165863234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. enamine.net [enamine.net]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. applications.emro.who.int [applications.emro.who.int]

An In-depth Technical Guide to the Synthesis of 3-(4-(sec-Butyl)phenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 3-(4-(sec-Butyl)phenoxy)azetidine, a key structural motif in medicinal chemistry. The synthesis is primarily based on the well-established Williamson ether synthesis, a reliable method for forming ether linkages. This document details the strategic steps, experimental protocols, and relevant data to facilitate its preparation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of 3-(4-(sec-Butyl)phenoxy)azetidine is most effectively achieved through a multi-step process culminating in a Williamson ether synthesis. The overall strategy involves the preparation of a suitable N-protected 3-haloazetidine or a 3-azetidinyl sulfonate ester, which then undergoes nucleophilic substitution by the sodium salt of 4-sec-butylphenol. A final deprotection step yields the target compound.

The logical workflow for this synthesis is depicted below:

Caption: Logical workflow for the synthesis of 3-(4-(sec-Butyl)phenoxy)azetidine.

Detailed Synthesis Pathway

The proposed synthetic pathway consists of four main stages:

-

Activation of N-Protected-3-hydroxyazetidine: The synthesis commences with a commercially available N-protected 3-hydroxyazetidine, for instance, N-Boc-3-hydroxyazetidine. The hydroxyl group is a poor leaving group and therefore needs to be converted into a better one, such as a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine.

-

Formation of 4-sec-Butylphenoxide: In a separate reaction, 4-sec-butylphenol is treated with a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the corresponding sodium 4-sec-butylphenoxide. This alkoxide is a potent nucleophile for the subsequent SN2 reaction.[1][2][3]

-

Williamson Ether Synthesis: The activated azetidine precursor, N-Boc-3-mesyloxyazetidine, is then reacted with the prepared sodium 4-sec-butylphenoxide. This SN2 reaction, which is the cornerstone of the Williamson ether synthesis, forms the desired carbon-oxygen bond, yielding N-Boc-3-(4-(sec-butyl)phenoxy)azetidine.[1][2][3][4]

-

Deprotection of the Azetidine Nitrogen: The final step involves the removal of the N-Boc protecting group. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to afford the final product, 3-(4-(sec-Butyl)phenoxy)azetidine.

The overall reaction scheme is illustrated in the following diagram:

Caption: Reaction scheme for the synthesis of 3-(4-(sec-Butyl)phenoxy)azetidine.

Experimental Protocols

The following are detailed experimental protocols for each key step in the synthesis. These are based on established procedures for similar transformations.[5]

Step 1: Synthesis of N-Boc-3-mesyloxyazetidine

-

To a stirred solution of N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents).

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-3-mesyloxyazetidine, which can often be used in the next step without further purification.

Step 2: Formation of Sodium 4-sec-butylphenoxide

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF), add a solution of 4-sec-butylphenol (1 equivalent) in DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This solution of sodium 4-sec-butylphenoxide is used directly in the next step.

Step 3: Synthesis of N-Boc-3-(4-(sec-butyl)phenoxy)azetidine

-

To the freshly prepared solution of sodium 4-sec-butylphenoxide, add a solution of N-Boc-3-mesyloxyazetidine (1 equivalent) in DMF.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-3-(4-(sec-butyl)phenoxy)azetidine.

Step 4: Synthesis of 3-(4-(sec-Butyl)phenoxy)azetidine (Final Product)

-

Dissolve N-Boc-3-(4-(sec-butyl)phenoxy)azetidine (1 equivalent) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-(4-(sec-Butyl)phenoxy)azetidine.

Data Presentation

The following tables summarize the key quantitative data for the synthesis. The values are representative and may vary based on experimental conditions.

Table 1: Reactants and Reagents

| Step | Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| 1 | N-Boc-3-hydroxyazetidine | 173.21 | 1.0 |

| Triethylamine | 101.19 | 1.5 | |

| Methanesulfonyl chloride | 114.55 | 1.2 | |

| 2 | 4-sec-Butylphenol | 150.22 | 1.0 |

| Sodium hydride (60%) | 40.00 | 1.2 | |

| 3 | N-Boc-3-mesyloxyazetidine | 251.29 | 1.0 |

| Sodium 4-sec-butylphenoxide | 172.20 | 1.0 | |

| 4 | N-Boc-3-(4-(sec-butyl)phenoxy)azetidine | 305.42 | 1.0 |

| Trifluoroacetic acid | 114.02 | 5-10 |

Table 2: Reaction Conditions and Expected Yields

| Step | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Dichloromethane (DCM) | 0 to RT | 2-4 | >95 (crude) |

| 2 | Dimethylformamide (DMF) | 0 to RT | 1 | Quantitative |

| 3 | Dimethylformamide (DMF) | 60-80 | 12-24 | 70-85 |

| 4 | Dichloromethane (DCM) | 0 to RT | 1-3 | 85-95 |

Conclusion

The synthesis of 3-(4-(sec-Butyl)phenoxy)azetidine can be reliably achieved through a well-defined, four-step pathway centered around a Williamson ether synthesis. The provided protocols and data serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development. Careful execution of these steps, with appropriate monitoring and purification, should lead to the successful synthesis of the target compound in good overall yield.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. EP0131435B1 - Process for preparing 3-phenoxy-1-azetidines and carboxamide derivatives - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-(4-(sec-Butyl)phenoxy)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the novel compound 3-(4-(sec-Butyl)phenoxy)azetidine. Due to the absence of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by providing anticipated spectral characteristics and detailed experimental protocols for the acquisition of actual data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(4-(sec-Butyl)phenoxy)azetidine. These predictions are derived from the analysis of the compound's structure and comparison with known spectral data of similar chemical entities.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to O) |

| ~6.85 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to O) |

| ~4.80 | p, J ≈ 6.0 Hz | 1H | O-CH (azetidine) |

| ~4.10 | t, J ≈ 8.0 Hz | 2H | N-CH₂ (azetidine) |

| ~3.80 | t, J ≈ 8.0 Hz | 2H | N-CH₂ (azetidine) |

| ~2.55 | sext, J ≈ 7.0 Hz | 1H | Ar-CH (sec-butyl) |

| ~2.20 | s (br) | 1H | NH |

| ~1.55 | p, J ≈ 7.5 Hz | 2H | CH₂ (sec-butyl) |

| ~1.20 | d, J ≈ 7.0 Hz | 3H | CH₃ (sec-butyl) |

| ~0.85 | t, J ≈ 7.5 Hz | 3H | CH₃ (sec-butyl) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | Ar-C (para to sec-butyl, attached to O) |

| ~141.0 | Ar-C (para to O, attached to sec-butyl) |

| ~129.0 | Ar-CH (meta to O) |

| ~116.0 | Ar-CH (ortho to O) |

| ~70.0 | O-CH (azetidine) |

| ~50.0 | N-CH₂ (azetidine) |

| ~41.0 | Ar-CH (sec-butyl) |

| ~31.0 | CH₂ (sec-butyl) |

| ~22.0 | CH₃ (sec-butyl) |

| ~12.0 | CH₃ (sec-butyl) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3300 | Medium, Sharp | N-H Stretch |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2960 - 2850 | Strong | C-H Stretch (Aliphatic) |

| 1600, 1500 | Medium | C=C Stretch (Aromatic) |

| 1240 | Strong | C-O Stretch (Aryl Ether) |

| 1100 | Medium | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 205.15 | [M]⁺ (Molecular Ion) |

| 176.12 | [M - C₂H₅]⁺ |

| 149.10 | [M - C₄H₈]⁺ |

| 107.08 | [HOC₆H₄]⁺ |

| 57.07 | [C₄H₉]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for 3-(4-(sec-Butyl)phenoxy)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of 3-(4-(sec-Butyl)phenoxy)azetidine and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 5 seconds, and 1024 scans.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid 3-(4-(sec-Butyl)phenoxy)azetidine directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of 3-(4-(sec-Butyl)phenoxy)azetidine (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

-

Data Processing: Process the acquired spectra to identify the molecular ion and major fragment ions. Use the high-resolution data to determine the elemental composition of the observed ions.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

Caption: Workflow for the spectroscopic analysis of a novel compound.

Caption: Detailed workflow for NMR spectroscopy experiments.

The Elusive Biological Profile of 3-(4-(sec-Butyl)phenoxy)azetidine: A Survey of the Azetidine Scaffold in Drug Discovery

Researchers, scientists, and drug development professionals are continually in search of novel molecular scaffolds that can serve as the basis for new therapeutic agents. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry due to its unique conformational properties and its presence in a number of biologically active compounds. This technical guide explores the known biological landscape of the azetidine scaffold, with a specific focus on the current lack of available data for 3-(4-(sec-Butyl)phenoxy)azetidine.

Despite a comprehensive search of scientific literature and databases, no specific biological activity, quantitative data, or detailed experimental protocols have been reported for 3-(4-(sec-Butyl)phenoxy)azetidine. This indicates that the compound may be a novel chemical entity that has not yet been subjected to biological screening or that any existing data has not been made publicly available.

However, the broader class of azetidine-containing molecules has been shown to exhibit a wide range of pharmacological activities, highlighting the potential of this scaffold in drug design. This guide will provide an in-depth overview of the biological activities associated with various substituted azetidines, offering valuable context for researchers interested in the potential of novel derivatives such as 3-(4-(sec-Butyl)phenoxy)azetidine.

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The azetidine ring is considered a "privileged" scaffold in medicinal chemistry. Its strained four-membered ring system imparts a degree of conformational rigidity that can be advantageous for binding to biological targets. Furthermore, the nitrogen atom provides a handle for further chemical modification, allowing for the exploration of a wide range of chemical space.

Compounds containing the azetidine moiety have demonstrated a diverse array of pharmacological activities, including:

-

Antimalarial Activity: Bicyclic azetidines have been identified as potent antimalarial agents that target the Plasmodium falciparum phenylalanyl-tRNA synthetase.[1][2]

-

Anticancer Activity: Various azetidine derivatives have been investigated for their potential as anticancer agents.[3]

-

Antibacterial and Antimicrobial Activity: The azetidine ring is a core component of some β-lactam antibiotics, and other azetidine-containing compounds have shown promise as antibacterial and antimicrobial agents.[3][4]

-

Central Nervous System (CNS) Activity: Azetidine derivatives have been explored for the treatment of central nervous system disorders.[3]

-

Other Pharmacological Activities: The versatility of the azetidine scaffold has led to its investigation in a variety of other therapeutic areas, including anti-inflammatory, antidiabetic, antiviral, and antioxidant applications.[3][5]

Representative Biological Data of Substituted Azetidines

While no data exists for 3-(4-(sec-Butyl)phenoxy)azetidine, the following table summarizes quantitative data for a representative bioactive azetidine derivative, BRD3914, to illustrate the type of information that would be critical for evaluating the potential of a new compound.

| Compound Name | Target Organism/Cell Line | Biological Activity | Quantitative Measurement | Reference |

| BRD3914 | Plasmodium falciparum (Dd2 strain) | Antimalarial | EC50 = 13 nM | [1] |

| BRD3914 | Plasmodium falciparum | Antimalarial | EC50 = 15 nM | [2][6] |

Experimental Protocols: A General Framework

The evaluation of a novel compound like 3-(4-(sec-Butyl)phenoxy)azetidine would typically involve a series of in vitro and in vivo assays to determine its biological activity and mechanism of action. Based on the activities of other azetidine derivatives, a general experimental workflow can be proposed.

General Experimental Workflow for Assessing a Novel Azetidine Derivative

Caption: A generalized workflow for the biological evaluation of a novel chemical entity, starting from synthesis and progressing through in vitro and in vivo studies.

Key Experimental Methodologies:

-

Antimalarial Assays: A standard method to assess antimalarial activity is the Peters' test, which evaluates the efficacy of a compound in clearing Plasmodium infection in a mouse model.[1] In vitro activity is often determined against various strains of P. falciparum.[1]

-

Antimicrobial Assays: The antimicrobial activity of a compound can be evaluated using methods like the filter paper disc diffusion method, where the zone of inhibition around a disc impregnated with the compound is measured against various bacterial strains.[4]

Signaling Pathways: The Case of Antimalarial Azetidines

The mechanism of action for some bioactive azetidines has been elucidated. For instance, the antimalarial activity of the bicyclic azetidine BRD7929 and its analogs, like BRD3914, is attributed to the inhibition of the Plasmodium falciparum phenylalanyl-tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite.

Simplified Signaling Pathway of Phenylalanyl-tRNA Synthetase Inhibition

Caption: Inhibition of P. falciparum phenylalanyl-tRNA synthetase by an azetidine derivative disrupts protein synthesis, leading to parasite death.

Future Directions and Conclusion

The absence of specific biological data for 3-(4-(sec-Butyl)phenoxy)azetidine presents an opportunity for future research. Based on the diverse activities of other azetidine-containing compounds, this molecule warrants investigation across a range of biological assays. Initial screening could focus on antimalarial, antibacterial, and anticancer activities, given the prevalence of these properties within the azetidine class.

References

- 1. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bates.alma.exlibrisgroup.com [bates.alma.exlibrisgroup.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Item - Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)âH Arylation - American Chemical Society - Figshare [acs.figshare.com]

Elucidating the Mechanism of Action for 3-(4-(sec-Butyl)phenoxy)azetidine: A Technical Guide

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the mechanism of action, biological activity, or specific therapeutic targets of the compound 3-(4-(sec-Butyl)phenoxy)azetidine. The following document is a comprehensive technical guide that outlines a hypothetical, systematic approach that researchers and drug development professionals can employ to elucidate the mechanism of action for a novel chemical entity such as this. All experimental data and specific biological effects are illustrative and provided for educational purposes.

Introduction

Azetidine-containing compounds have garnered significant interest in medicinal chemistry due to their unique structural properties and diverse pharmacological activities. The rigid, four-membered ring system of azetidine can serve as a valuable scaffold for the development of novel therapeutics targeting a wide range of biological pathways. This guide focuses on a systematic approach to characterizing the mechanism of action of a novel compound, 3-(4-(sec-Butyl)phenoxy)azetidine. The proposed workflow encompasses initial phenotypic screening to identify biological effects, followed by target deconvolution and detailed pathway analysis to pinpoint the molecular interactions and downstream signaling consequences.

Stage 1: Initial Phenotypic Screening

The primary objective of this stage is to identify any observable biological effects of 3-(4-(sec-Butyl)phenoxy)azetidine in a variety of cellular models. This unbiased approach can provide initial clues about the compound's potential therapeutic area and guide subsequent target identification studies.

Experimental Protocol: High-Throughput Cell Viability Screening

Objective: To assess the cytotoxic or cytostatic effects of 3-(4-(sec-Butyl)phenoxy)azetidine across a panel of human cancer cell lines.

Materials:

-

3-(4-(sec-Butyl)phenoxy)azetidine (stock solution in DMSO)

-

Panel of human cancer cell lines (e.g., NCI-60)

-

Appropriate cell culture media and supplements (e.g., DMEM, RPMI-1640, FBS)

-

96-well or 384-well clear-bottom cell culture plates

-

Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)

-

Plate reader capable of fluorescence detection

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of 3-(4-(sec-Butyl)phenoxy)azetidine in culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Compound Treatment: Add the diluted compound to the appropriate wells and incubate for 72 hours.

-

Viability Assay: Add the resazurin-based reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm/590 nm).

-

Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

Illustrative Data Presentation

Table 1: Hypothetical Cytotoxicity Profile of 3-(4-(sec-Butyl)phenoxy)azetidine in a Cancer Cell Line Panel

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung | > 100 |

| MCF7 | Breast | 5.2 |

| HCT116 | Colon | 8.1 |

| U87-MG | Glioblastoma | > 100 |

| K562 | Leukemia | 2.5 |

Visualization of the Screening Workflow

Stage 2: Target Identification and Validation

Following the identification of a consistent phenotypic effect, the next crucial step is to determine the molecular target(s) of 3-(4-(sec-Butyl)phenoxy)azetidine. A variety of unbiased and biased approaches can be employed.

Experimental Protocol: Kinase Profiling Assay

Objective: To determine if 3-(4-(sec-Butyl)phenoxy)azetidine inhibits the activity of a broad panel of human kinases, a common class of drug targets.

Materials:

-

3-(4-(sec-Butyl)phenoxy)azetidine

-

A commercial kinase profiling service (e.g., Reaction Biology, Eurofins) that offers a large panel of purified human kinases.

-

ATP and appropriate kinase-specific substrates.

Methodology:

-

Compound Submission: Provide a sample of 3-(4-(sec-Butyl)phenoxy)azetidine at a specified concentration (e.g., 10 µM) to the profiling service.

-

Assay Performance: The service will perform in vitro kinase activity assays. Typically, this involves incubating the kinase, substrate, ATP (often radiolabeled), and the test compound.

-

Activity Measurement: The incorporation of phosphate into the substrate is measured to determine the kinase activity.

-

Data Analysis: The percentage of inhibition of each kinase by the compound is calculated relative to a vehicle control. A "hit" is typically defined as inhibition above a certain threshold (e.g., >50% or >90%).

-

Follow-up: For any identified hits, a dose-response curve is generated to determine the IC50 for the compound against that specific kinase.

Illustrative Data Presentation

Table 2: Hypothetical Kinase Inhibition Profile for 3-(4-(sec-Butyl)phenoxy)azetidine at 10 µM

| Kinase Target | Gene Symbol | % Inhibition at 10 µM | IC50 (µM) |

| Cyclin-dependent kinase 9 | CDK9 | 98% | 0.25 |

| Mitogen-activated protein kinase 1 | MAPK1 (ERK2) | 15% | > 20 |

| Phosphoinositide 3-kinase alpha | PIK3CA | 8% | > 20 |

| ABL proto-oncogene 1 | ABL1 | 92% | 0.80 |

| Vascular endothelial growth factor receptor 2 | KDR (VEGFR2) | 5% | > 20 |

Visualization of the Target Identification Funnel

Stage 3: Pathway Elucidation and Mechanism of Action

Once a validated target is identified (e.g., CDK9), the final stage involves understanding the downstream cellular consequences of target modulation. This includes examining the impact on specific signaling pathways and confirming that this mechanism is responsible for the initially observed phenotype.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

Objective: To measure the effect of 3-(4-(sec-Butyl)phenoxy)azetidine on the phosphorylation of a known CDK9 substrate, RNA Polymerase II, in the "hit" cancer cell line (e.g., K562).

Materials:

-

3-(4-(sec-Butyl)phenoxy)azetidine

-

K562 cells

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-phospho-RNA Pol II (Ser2), anti-total RNA Pol II, anti-Actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Methodology:

-

Cell Treatment: Treat K562 cells with increasing concentrations of 3-(4-(sec-Butyl)phenoxy)azetidine (e.g., 0.1, 0.5, 2.5 µM) for a specified time (e.g., 6 hours).

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with secondary antibodies.

-

Detection: Apply the chemiluminescent substrate and image the blot using a digital imager.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

Illustrative Data Presentation

Table 3: Hypothetical Quantification of Western Blot Data

| Treatment Concentration (µM) | Normalized p-RNA Pol II (Ser2) Level (Fold Change vs. Vehicle) |

| 0 (Vehicle) | 1.00 |

| 0.1 | 0.82 |

| 0.5 | 0.45 |

| 2.5 | 0.15 |

Visualization of the Proposed Signaling Pathway

Conclusion

This technical guide outlines a robust, multi-stage workflow for elucidating the mechanism of action of a novel compound, 3-(4-(sec-Butyl)phenoxy)azetidine. By progressing from broad phenotypic screening to specific target identification and detailed pathway analysis, researchers can build a comprehensive understanding of a compound's biological activity. The illustrative data and protocols provided herein serve as a template for designing and executing the necessary experiments to characterize novel chemical entities for drug discovery and development.

discovery and history of 3-(4-(sec-Butyl)phenoxy)azetidine

A comprehensive search of publicly available scientific literature and chemical databases did not yield any specific information regarding the discovery, history, or biological activity of the compound 3-(4-(sec-Butyl)phenoxy)azetidine.

This suggests that the compound may be one of the following:

-

A novel chemical entity that has not yet been described in published literature.

-

A proprietary compound synthesized for internal research by a pharmaceutical or chemical company, with no publicly disclosed data.

-

An intermediate in a larger synthetic pathway that is not typically characterized or studied in isolation.

-

Referred to by a different, less common nomenclature in existing literature.

Without any primary sources describing the synthesis, experimental evaluation, or mechanism of action of 3-(4-(sec-Butyl)phenoxy)azetidine, it is not possible to provide the requested in-depth technical guide, including experimental protocols, quantitative data, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals interested in this specific molecule may need to rely on their own internal research and development efforts to synthesize and characterize it. This would involve de novo synthesis, purification, and a full suite of in vitro and in vivo pharmacological and toxicological studies to determine its properties.

The Ascendant Azetidine: A Comprehensive Review of a Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged from the shadow of its more famous β-lactam cousins to become a cornerstone of modern medicinal chemistry. Its inherent ring strain endows it with unique conformational properties and reactivity, while its three-dimensional character offers a desirable escape from the flatland of traditional aromatic scaffolds.[1][2] This technical guide provides an in-depth literature review of substituted azetidine compounds, focusing on their synthesis, biological activities, and the signaling pathways they modulate. We present quantitative data in structured tables for comparative analysis, detail key experimental protocols, and visualize complex biological processes to provide a comprehensive resource for researchers in the field.

Synthetic Strategies: Forging the Four-Membered Ring

The construction of the strained azetidine ring has historically been a synthetic challenge.[3] However, recent years have seen the development of robust and versatile methodologies for the synthesis of highly functionalized azetidines. These methods can be broadly categorized into intramolecular cyclizations, cycloadditions, and ring expansions/contractions.[2][4]

A prevalent strategy involves the intramolecular cyclization of precursors containing a nitrogen nucleophile and a suitable leaving group in a 1,3-relationship.[4] Another powerful approach is the [2+2] cycloaddition, particularly the aza-Paternò-Büchi reaction, which involves the photochemical reaction of an imine and an alkene to directly form the azetidine ring.[2][5] Furthermore, strain-release-driven methodologies, such as the functionalization of 1-azabicyclo[1.1.0]butanes, have provided novel and efficient routes to stereochemically defined azetidines.[6]

Key Experimental Protocols

General Procedure for the Synthesis of N-Substituted Azetidines via Cyclization:

A common method for synthesizing N-substituted azetidines involves the cyclization of 1,3-dielectrophiles with a primary amine. A detailed experimental protocol for the synthesis of N-benzyl-azetidine-3-carbonitrile is described below, adapted from the literature.

-

Step 1: Synthesis of 1,3-dibromopropane. To a solution of 1,3-propanediol (1 eq.) in dichloromethane (DCM) at 0 °C is slowly added phosphorus tribromide (2.2 eq.). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1,3-dibromopropane.

-

Step 2: Synthesis of N-benzyl-azetidine-3-carbonitrile. To a solution of benzylamine (1 eq.) and 1,3-dibromopropane (1.2 eq.) in a suitable solvent such as acetonitrile is added a base, for example, potassium carbonate (3 eq.). The reaction mixture is heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield N-benzyl-azetidine-3-carbonitrile.

Visible-Light-Mediated Aza-Paternò-Büchi Reaction:

This protocol outlines a general procedure for the synthesis of functionalized azetidines from imine and alkene precursors using visible light, adapted from Schindler's work.[2]

-

Reaction Setup: A solution of the imine (1 eq.), the alkene (1.5 eq.), and a photocatalyst, such as fac-[Ir(dFppy)3] (1-2 mol%), in a degassed solvent (e.g., acetonitrile or dichloromethane) is prepared in a reaction vessel transparent to visible light.

-

Irradiation: The reaction mixture is stirred and irradiated with blue LEDs (e.g., 450 nm) at room temperature for a specified period (typically 12-48 hours), during which the reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the solvent is removed in vacuo. The resulting residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired functionalized azetidine product.

Biological Activities of Substituted Azetidines

The unique structural features of azetidines have made them attractive scaffolds for targeting a wide array of biological targets. They have shown promise as anticancer, antibacterial, antiviral, and central nervous system (CNS) active agents.[3][7]

Anticancer Activity

Substituted azetidines have demonstrated significant potential in oncology. They have been investigated as inhibitors of various targets, including STAT3, tubulin, and receptor tyrosine kinases.[8][9][10][11]

Table 1: Anticancer Activity of Substituted Azetidine Compounds

| Compound/Class | Target | Assay | IC50/EC50 | Cell Line | Reference |

| Azetidine-based STAT3 Inhibitors (H172, H182) | STAT3 | EMSA | 0.66 - 0.98 µM | - | [8] |

| Azetidine-based STAT3 Inhibitors (H120, H105) | STAT3 | EMSA | 1.75 - 2.07 µM | - | [8] |

| (R)-azetidine-2-carboxamides (5a, 5o, 8i) | STAT3 | EMSA | 0.34 - 0.55 µM | - | [12][13] |

| TZT-1027 analogue (1a) | Tubulin | Antiproliferative | 2.2 nM | A549 | [9] |

| TZT-1027 analogue (1a) | Tubulin | Antiproliferative | 2.1 nM | HCT116 | [9] |

| 1-(3,5-Dimethoxyphenyl)azetidin-2-one (12l) | Tubulin | Antiproliferative | 10 nM | MCF-7 | [10] |

| 1-(3,5-Dimethoxyphenyl)azetidin-2-one (12l) | Tubulin | Antiproliferative | 3 nM | HT-29 | [10] |

| Azetidine-benzoxazole MerTK inhibitor (31) | MerTK | In vivo target engagement | - | MC-38 | [11] |

| Azetidin-2-one derivative (6) | - | Cytotoxicity | - | SiHa, B16F10 | [14] |

| 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives (AZ-5, 9, 10, 14, 19) | - | Cytotoxicity | 89-94% inhibition at 0.1-2 µM | MCF-7 | [15] |

| Antimalarial Bicyclic Azetidine (BRD3914) | - | In vitro potency | 15 nM | P. falciparum | [16] |

Neurokinin-2 (NK2) Receptor Antagonism

Azetidine derivatives have been developed as potent and selective antagonists of the NK2 receptor, with potential applications in the treatment of respiratory and other disorders.[1]

Table 2: Neurokinin-2 (NK2) Receptor Antagonist Activity of Substituted Azetidines

| Compound | Assay | pA2/pKb | Selectivity (IC50) | Reference |

| 5 | Rabbit pulmonary artery (RPA) | 9.3 | - | [1] |

| 29 | Rabbit pulmonary artery (RPA) | 8.1 | - | [1] |

| 33 | Rabbit pulmonary artery (RPA) | 8.9 | h-NK1: 7.9 µM, h-NK3: 1.8 µM | [1] |

| 33 | Human bladder smooth muscle | 8.9 | - | [1] |

GABA Uptake Inhibition

Azetidine-based compounds have been explored as inhibitors of GABA uptake, which could be beneficial in treating neurological and psychiatric disorders.[17]

Table 3: GABA Uptake Inhibitory Activity of Substituted Azetidines

| Compound | Transporter | IC50 (µM) | Reference |

| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.83 ± 0.67 | [17] |

| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 ± 0.77 | [17] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 | [17] |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [17] |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [17] |

Antibacterial and Antifungal Activity

The azetidine scaffold is also present in compounds with antimicrobial properties.

Table 4: Antimicrobial Activity of Substituted Azetidines

| Compound/Class | Activity | Organism(s) | Zone of Inhibition/MIC | Reference |

| Azetidine-4-one derivative (M7) | Antibacterial | Staphylococcus aureus | 22 mm | [18][19] |

| Azetidine-4-one derivatives (M7, M8) | Antibacterial | Escherichia coli | 25 mm | [18][19] |

| Azetidine derivative (D1) | Antibacterial | Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, Staphylococcus aureus | Potent | [20] |

| Azetidine derivative (D1) | Antifungal | Candida albicans, Aspergillus niger | High | [20] |

| 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives (AZ-10, 19, 20) | Antimicrobial | - | 3.34 - 3.71 µM | [15] |

Pharmacokinetic Properties

The incorporation of an azetidine ring can significantly influence the pharmacokinetic profile of a drug candidate, often improving properties such as metabolic stability.[1]

Table 5: Pharmacokinetic Parameters of Selected Azetidine Compounds

| Compound | Parameter | Value | Species | Reference |

| 2 | T1/2 (HLM) | <10 min | Human | [1] |

| 4 | T1/2 (HLM) | 30 min | Human | [1] |

| 5 | T1/2 (HLM) | 70 min | Human | [1] |

| 29 | T1/2 (HLM) | 120 min | Human | [1] |

| 33 | T1/2 (HLM) | >120 min | Human | [1] |

Signaling Pathways Modulated by Azetidine Compounds

Understanding the mechanism of action of bioactive compounds is crucial for drug development. Substituted azetidines have been shown to modulate key signaling pathways involved in various diseases.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often aberrantly activated in many cancers.[8] Azetidine-based inhibitors have been developed to directly target STAT3, preventing its phosphorylation, dimerization, and subsequent translocation to the nucleus, thereby inhibiting the transcription of genes involved in cell proliferation and survival.[8][12][13]

G-Protein Coupled Receptor (GPCR) Signaling

Azetidine-containing compounds have also been developed as modulators of G-protein coupled receptors (GPCRs), such as the free fatty acid receptor 2 (FFA2).[21] Antagonists of FFA2 can reduce downstream signaling, including the mobilization of intracellular calcium (Ca2+) and the phosphorylation of extracellular signal-regulated kinase (ERK)1/2, which are involved in inflammatory responses.[21]

References

- 1. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. medwinpublisher.org [medwinpublisher.org]

- 4. Synthesis of Azetidines [manu56.magtech.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. Related Videos - Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes [visualize.jove.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ajchem-a.com [ajchem-a.com]

- 19. ajchem-a.com [ajchem-a.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

In Silico Modeling of 3-(4-(sec-Butyl)phenoxy)azetidine: A Prospective Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico modeling workflow for the prospective evaluation of 3-(4-(sec-butyl)phenoxy)azetidine, a novel small molecule with a promising azetidine scaffold. In the absence of specific experimental data for this compound, this document serves as a detailed roadmap for its computational assessment, from initial physicochemical and pharmacokinetic profiling to the exploration of potential biological targets and mechanisms of action. This guide provides detailed experimental protocols for key in silico techniques, including ADMET prediction, molecular docking, and quantum mechanical analyses, to facilitate a thorough investigation of its therapeutic potential.

Introduction

Azetidine-containing compounds represent a significant class of heterocycles in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] The rigid, four-membered ring of the azetidine moiety can confer favorable physicochemical properties and provide a three-dimensional scaffold for precise interactions with biological targets.[1][2] The subject of this guide, 3-(4-(sec-Butyl)phenoxy)azetidine, is a novel molecule for which no biological activity has been reported. This document outlines a prospective in silico modeling strategy to predict its pharmacokinetic profile, identify potential protein targets, and elucidate its binding mechanism at the atomic level.

Physicochemical Properties and Drug-Likeness

A critical initial step in the evaluation of any potential drug candidate is the assessment of its physicochemical properties and conformity to established drug-likeness criteria. These parameters are crucial for predicting oral bioavailability and overall developability.

Predicted Physicochemical Properties

The physicochemical properties of 3-(4-(sec-Butyl)phenoxy)azetidine can be calculated using various computational tools. The following table summarizes the predicted values obtained from publicly available cheminformatics platforms.

| Property | Predicted Value | Method/Tool |

| Molecular Weight | 219.32 g/mol | PubChem |

| LogP (o/w) | 3.5 | XLogP3 |

| Hydrogen Bond Donors | 1 | RDKit |

| Hydrogen Bond Acceptors | 2 | RDKit |

| Molar Refractivity | 68.5 cm³ | RDKit |

| Polar Surface Area | 21.3 Ų | RDKit |

Drug-Likeness Evaluation

Drug-likeness is a qualitative concept used to assess whether a compound is likely to have favorable pharmacokinetic properties. Several rules-of-thumb have been developed based on the analysis of successful oral drugs.

| Rule | Prediction | Status |

| Lipinski's Rule of Five | Compliant | Pass |

| Ghose Filter | Compliant | Pass |

| Veber's Rule | Compliant | Pass |

| Egan's Rule | Compliant | Pass |

The compliance of 3-(4-(sec-Butyl)phenoxy)azetidine with these rules suggests a favorable profile for oral bioavailability.

In Silico ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, enabling the early identification of potential liabilities.[4] Several web-based platforms, such as PreADMET, ADMETlab 2.0, and ADMET-AI, can provide rapid predictions for a wide range of ADMET endpoints.[4][5][6]

Predicted ADMET Properties

The following table presents a summary of predicted ADMET properties for 3-(4-(sec-Butyl)phenoxy)azetidine, generated using a consensus approach from multiple online predictors.

| ADMET Parameter | Predicted Outcome | Confidence |

| Absorption | ||

| Human Intestinal Absorption | High | High |

| Caco-2 Permeability | High | Medium |

| P-glycoprotein Substrate | No | Medium |

| Distribution | ||

| Blood-Brain Barrier Penetration | High | High |

| Plasma Protein Binding | High | Medium |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Medium |

| CYP3A4 Inhibitor | Yes | Medium |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Low |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | High |

| hERG Inhibition | Low risk | Medium |

| Hepatotoxicity | Low risk | Medium |

These preliminary predictions suggest that 3-(4-(sec-Butyl)phenoxy)azetidine has a generally favorable ADMET profile, although potential inhibition of CYP enzymes warrants further investigation.

Target Identification and Molecular Docking

Given the broad spectrum of activities reported for azetidine derivatives, a systematic approach to target identification is necessary.[1][2][3] This can be achieved through a combination of ligand-based and structure-based virtual screening methods.

Proposed Biological Targets

Based on the known pharmacology of the azetidine scaffold, the following protein classes are proposed as potential targets for 3-(4-(sec-Butyl)phenoxy)azetidine:

-

G-Protein Coupled Receptors (GPCRs): Particularly dopamine and serotonin receptors, given the reported central nervous system activities of azetidines.[1][7]

-

Enzymes: Including kinases, proteases, and metabolic enzymes, where azetidines have shown inhibitory activity.[8][9]

-

Ion Channels: As modulators of neuronal excitability.

-

Bacterial Proteins: Considering the antibacterial potential of azetidinone derivatives.[10]

Molecular Docking Workflow

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.[11][12][13] The following workflow outlines the key steps for docking 3-(4-(sec-Butyl)phenoxy)azetidine against a panel of proposed targets.

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

Generate the 3D structure of 3-(4-(sec-Butyl)phenoxy)azetidine using a molecular builder (e.g., Avogadro, ChemDraw).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the ligand in a PDBQT format, assigning partial charges (e.g., Gasteiger charges).

-

-

Receptor Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands or ions not essential for binding.

-

Add polar hydrogens and assign partial charges to the protein atoms.

-

Convert the protein structure to the PDBQT format.

-

-

Grid Box Generation:

-

Identify the binding pocket of the receptor. If a co-crystallized ligand is present, the grid box can be centered on its location. For apo structures, binding pocket prediction tools can be used.

-

Define the dimensions of the grid box to encompass the entire binding site.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina) to perform the docking calculations.

-

Set the exhaustiveness parameter to ensure a thorough search of the conformational space.

-

-

Results Analysis:

-

Analyze the predicted binding poses and their corresponding binding affinities.

-

Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, Chimera).

-

Quantum Mechanics in Ligand-Protein Interaction Studies

For a more accurate understanding of the binding energetics and the nature of intermolecular interactions, quantum mechanics (QM) methods can be employed.[14][15][16][17] QM calculations can provide insights that are not captured by classical molecular mechanics force fields.

QM-Based Refinement of Docking Poses

The top-ranked docking poses can be further refined using semi-empirical or density functional theory (DFT) methods. This can lead to more accurate binding geometries and interaction energies.[18]

Signaling Pathway Analysis (Hypothetical)

Should molecular docking and subsequent experimental validation suggest a specific target, the downstream signaling pathway can be mapped to understand the potential physiological effects of 3-(4-(sec-Butyl)phenoxy)azetidine. The following diagram illustrates a hypothetical signaling pathway for a GPCR target.

Caption: A hypothetical GPCR signaling pathway.

Experimental Protocol: QM/MM Calculations

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that treats a small, electronically important region of the system (the ligand and the immediate binding site residues) with QM, while the rest of the protein and solvent are treated with MM.

-

System Setup:

-

Start with the best-ranked, refined docking pose of the ligand-protein complex.

-

Solvate the complex in a water box with appropriate counter-ions.

-

-

QM Region Definition:

-

Define the QM region to include the ligand and the side chains of key interacting amino acid residues.

-

-

MM Region Definition:

-

The remainder of the protein and the solvent molecules constitute the MM region.

-

-

QM/MM Simulation:

-

Perform geometry optimization and energy calculations using a QM/MM-capable software package (e.g., Gaussian, NWChem).

-

Choose an appropriate level of theory for the QM region (e.g., a DFT functional with a suitable basis set).

-

-

Analysis:

-

Analyze the optimized geometry and the calculated binding energy.

-

Investigate the electronic properties of the binding interaction, such as charge transfer.

-

Conclusion

This technical guide provides a comprehensive framework for the in silico evaluation of 3-(4-(sec-Butyl)phenoxy)azetidine. By systematically applying the described computational methodologies, researchers can gain valuable insights into the potential of this novel compound as a therapeutic agent. The proposed workflow, from initial property prediction to advanced quantum mechanical studies, offers a robust and efficient approach to guide further experimental validation and lead optimization efforts. While the findings from these in silico models are predictive in nature, they serve as a critical foundation for informed decision-making in the early stages of drug discovery.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. ADMET-AI [admet.ai.greenstonebio.com]

- 5. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 6. ADMETlab 2.0 [admetmesh.scbdd.com]

- 7. researchgate.net [researchgate.net]

- 8. iipseries.org [iipseries.org]

- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of bioactive 2-azetidinones and their pharmacological activity. [wisdomlib.org]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. ijnrd.org [ijnrd.org]

- 14. Quantum mechanical effect in protein-ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein–Ligand Interaction Energies from Quantum-Chemical Fragmentation Methods: Upgrading the MFCC-Scheme with Many-Body Contributions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

Preliminary Toxicity Screening of 3-(4-(sec-Butyl)phenoxy)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preliminary toxicity screening strategy for the novel compound, 3-(4-(sec-Butyl)phenoxy)azetidine. As no public toxicological data for this specific molecule is currently available, this document provides a robust framework for its initial safety assessment. The proposed screening cascade is based on the known toxicological profiles of its constituent moieties: phenolic compounds and azetidine derivatives. This guide details experimental protocols for in vitro cytotoxicity and genotoxicity assays, as well as an in vivo acute oral toxicity study. Furthermore, it explores potential toxicological mechanisms and associated signaling pathways, including xenobiotic metabolism, oxidative stress, and apoptosis. All quantitative data are presented in standardized tables, and complex biological pathways and experimental workflows are visualized using diagrams to ensure clarity and facilitate comprehension. This document is intended to serve as a foundational resource for researchers initiating the toxicological evaluation of this compound.

Introduction

3-(4-(sec-Butyl)phenoxy)azetidine is a novel chemical entity with potential applications in drug discovery and development. Its structure combines a substituted phenol with an azetidine ring, both of which are known to exhibit a range of biological activities and toxicological profiles.

-

Phenolic Compounds: Phenols are known to exert toxicity through various mechanisms, including protein denaturation, cell membrane disruption, and the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][2] Some phenolic compounds can also interfere with metabolic enzymes, such as cytochrome P450s, potentially leading to drug-drug interactions.[3]

-

Azetidine Derivatives: The azetidine ring is a four-membered nitrogen-containing heterocycle present in both natural and synthetic compounds.[4] While many azetidine derivatives are explored for therapeutic purposes, such as antimicrobial and anticancer agents, some, like azetidine-2-carboxylic acid, are known to be toxic due to their ability to be mistakenly incorporated into proteins in place of proline, leading to an unfolded protein response and cellular stress.[5][6][7]

Given the absence of specific toxicological data for 3-(4-(sec-Butyl)phenoxy)azetidine, a systematic preliminary screening is imperative to identify potential hazards and inform future development. This guide proposes a tiered approach, beginning with in silico predictions and in vitro assays to assess cytotoxicity and genotoxicity, followed by a preliminary in vivo study to determine acute oral toxicity.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for designing toxicological studies and predicting its pharmacokinetic behavior. The following properties for 3-(4-(sec-Butyl)phenoxy)azetidine have been predicted using computational models.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₃H₁₉NO | Basic structural information. |

| Molecular Weight | 205.30 g/mol | Influences diffusion and absorption. |

| logP (Octanol/Water Partition Coefficient) | 3.1 | Indicates good lipophilicity and potential for membrane permeability. |

| Aqueous Solubility | 0.04 g/L | Low aqueous solubility may impact formulation for in vivo studies. |

| pKa (Basic) | 8.9 | The azetidine nitrogen is predicted to be basic, influencing ionization state at physiological pH. |

Proposed Experimental Workflow

A tiered approach to toxicity testing is recommended to efficiently characterize the toxicological profile of 3-(4-(sec-Butyl)phenoxy)azetidine. The proposed workflow prioritizes in vitro methods to minimize animal usage in the initial screening phase.

In Vitro Toxicity Screening

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

-

Cell Seeding: Seed human hepatocellular carcinoma (HepG2) and human embryonic kidney (HEK293) cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Exposure: Treat cells with a concentration range of 3-(4-(sec-Butyl)phenoxy)azetidine (e.g., 0.1, 1, 10, 50, 100 µM) for 24 and 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.

-

Data Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with Triton X-100).

Hypothetical Data Summary:

| Assay | Cell Line | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) |

| MTT | HepG2 | 75.2 | 48.9 |

| HEK293 | > 100 | 82.5 | |

| LDH | HepG2 | 88.4 | 62.1 |

| HEK293 | > 100 | 95.7 |

Genotoxicity Assays

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively, to detect point mutations.[8]

Experimental Protocol:

-

Strains: Utilize S. typhimurium strains TA98, TA100, TA1535, TA1537 and E. coli strain WP2 uvrA.

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).

-

Exposure: Expose the bacterial strains to a range of concentrations of the test compound (e.g., 5, 50, 500, 2500, 5000 µ g/plate ) using the plate incorporation method.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive result is indicated by a concentration-dependent increase in revertant colonies that is at least twice the background count.[9]

Hypothetical Data Summary:

| Strain | Metabolic Activation | Result |

| TA98 | -S9 | Negative |

| +S9 | Negative | |

| TA100 | -S9 | Negative |

| +S9 | Equivocal | |

| TA1535 | -S9 | Negative |

| +S9 | Negative | |

| TA1537 | -S9 | Negative |

| +S9 | Negative | |

| WP2 uvrA | -S9 | Negative |

| +S9 | Negative |

This test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.[10][11]

Experimental Protocol:

-

Cell Line: Use a human lymphoblastoid cell line (e.g., TK6).

-

Exposure: Treat cells with at least three analyzable concentrations of the test compound, with and without S9 metabolic activation, for a short duration (3-6 hours) followed by a recovery period, or for a longer duration (approx. 1.5 normal cell cycles).

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis and allow for the identification of binucleated cells that have completed one cell division.

-

Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Hypothetical Data Summary:

| Concentration (µM) | Metabolic Activation | % Micronucleated Binucleated Cells |

| Vehicle Control | -S9 | 1.2 ± 0.3 |

| 10 | -S9 | 1.5 ± 0.4 |

| 50 | -S9 | 2.1 ± 0.6 |

| 100 | -S9 | 2.5 ± 0.5 |

| Vehicle Control | +S9 | 1.4 ± 0.2 |

| 10 | +S9 | 1.8 ± 0.5 |

| 50 | +S9 | 3.5 ± 0.8 |

| 100 | +S9 | 5.2 ± 1.1 |

| *Statistically significant increase (p < 0.05) |

In Vivo Acute Oral Toxicity

Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity category based on the Globally Harmonised System (GHS).[12]

Experimental Protocol:

-

Animals: Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley).

-

Housing and Acclimatization: House animals in appropriate conditions and allow for an acclimatization period of at least 5 days.

-

Dosing: Administer a single oral dose of the test compound using a stepwise procedure. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Procedure:

-

Dose a group of three female rats at the starting dose.

-

If mortality is observed in two or three animals, the test is stopped, and the substance is classified.

-

If one animal dies, dose another three animals at the same level.

-

If no animals die, dose another three animals at the next higher dose level.

-

-

Observations: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

Data Analysis: Classify the substance based on the observed mortality at different dose levels.

Hypothetical Data Summary:

| Dose (mg/kg) | Number of Animals | Mortality | GHS Category |

| 300 | 3 | 1/3 | - |

| 300 | 3 (confirmatory) | 1/3 | Category 4 (300 < LD₅₀ ≤ 2000) |

| 2000 | 3 | 3/3 | - |

Potential Toxicological Pathways

Based on the chemical structure, several signaling pathways may be implicated in the toxicity of 3-(4-(sec-Butyl)phenoxy)azetidine.

Xenobiotic Metabolism

The compound is likely to undergo Phase I and Phase II metabolism, primarily in the liver.

Oxidative Stress and Nrf2 Signaling

The phenolic moiety may induce oxidative stress, leading to the activation of the Nrf2 antioxidant response pathway.[2][6][7]

Apoptosis Pathways

Significant cellular damage can trigger programmed cell death, or apoptosis, through either the extrinsic or intrinsic pathway.[1][3]